molecular formula C9H8BrNO2 B6166396 3-(4-bromophenyl)-1,3-oxazolidin-2-one CAS No. 223555-95-1

3-(4-bromophenyl)-1,3-oxazolidin-2-one

Cat. No.: B6166396
CAS No.: 223555-95-1
M. Wt: 242.1
InChI Key:
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Description

3-(4-Bromophenyl)-1,3-oxazolidin-2-one is a heterocyclic organic compound that features an oxazolidinone ring substituted with a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-bromophenyl)-1,3-oxazolidin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromophenyl isocyanate with ethylene glycol under controlled conditions to form the oxazolidinone ring.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using batch or continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and solvents to facilitate the cyclization process.

Types of Reactions:

    Substitution Reactions:

    Oxidation and Reduction: The oxazolidinone ring can be subjected to oxidation and reduction reactions, altering its chemical properties and reactivity.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products:

    Substitution Products: Various substituted phenyl oxazolidinones depending on the nucleophile used.

    Oxidation Products: Oxidized derivatives of the oxazolidinone ring.

    Reduction Products: Reduced forms of the oxazolidinone ring.

Scientific Research Applications

3-(4-Bromophenyl)-1,3-oxazolidin-2-one has diverse applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those with antimicrobial and anticancer properties.

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the oxazolidinone ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Uniqueness: 3-(4-Bromophenyl)-1,3-oxazolidin-2-one is unique due to its oxazolidinone ring, which imparts distinct chemical properties and reactivity compared to other bromophenyl-substituted heterocycles

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-bromophenyl)-1,3-oxazolidin-2-one involves the reaction of 4-bromobenzaldehyde with ethylene glycol to form 4-bromo-2-(hydroxymethyl)phenol, which is then reacted with chloroacetyl chloride to form 3-(4-bromophenyl)-1,3-oxazolidin-2-one.", "Starting Materials": [ "4-bromobenzaldehyde", "ethylene glycol", "chloroacetyl chloride" ], "Reaction": [ "4-bromobenzaldehyde is reacted with ethylene glycol in the presence of a catalyst to form 4-bromo-2-(hydroxymethyl)phenol.", "4-bromo-2-(hydroxymethyl)phenol is then reacted with chloroacetyl chloride in the presence of a base to form 3-(4-bromophenyl)-1,3-oxazolidin-2-one." ] }

CAS No.

223555-95-1

Molecular Formula

C9H8BrNO2

Molecular Weight

242.1

Purity

95

Origin of Product

United States

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